molecular formula C17H19N3O2 B2587800 (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine CAS No. 330828-87-0

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Cat. No.: B2587800
CAS No.: 330828-87-0
M. Wt: 297.358
InChI Key: XVZLVIGMLMWGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine" (CAS: 876897-53-9) is a benzimidazole derivative characterized by a 2,3-dimethoxybenzyl group attached to a 1-methyl-1H-benzoimidazol-5-amine scaffold. Its molecular formula is C₁₁H₁₅N₅O₂, with a molecular weight of 249.27 g/mol . The compound exhibits moderate water solubility (28.9 µg/mL at pH 7.4), which may be attributed to the hydrophilic methoxy groups and the heterocyclic amine .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZLVIGMLMWGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine. Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

StudyCompoundMicroorganismMIC (µg/ml)Reference
Kahveci et al.9–14Various bacteria12.5–100
Desai et al.15, 18S. aureus, E. coli12.5–25
Luo et al.25–27S. aureus, E. coli2

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Antiviral Activity

Benzimidazole derivatives have also been studied for their antiviral potential. For example, certain compounds have shown effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Rotavirus.

StudyCompoundVirus TargetedEC50 (mM)Reference
Vitale et al.120BVDV1.11
Shaker et al.121–124Rotavirus Wa strainNot specified

These compounds exhibit promising antiviral properties that warrant further investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives have been documented in several studies.

StudyCompoundInhibition (%)Standard Drug Comparison
Moneer et al.136–137Significant reduction in edema volumeDiclofenac
Rathore et al.152–15474.17% vs. 57.79% (Indomethacin)Indomethacin

The ability of these compounds to inhibit cyclooxygenase enzymes suggests their potential as therapeutic agents for inflammatory diseases.

Anticancer Activity

Benzimidazole derivatives are being explored for their anticancer properties as well. Some studies indicate that these compounds can inhibit various cancer cell lines effectively.

StudyCompoundCancer Cell Line TargetedIC50 (µM)Reference
Shaker et al.Various derivativesA549, HCT-116, MCF-7, HepG2Comparable to Doxorubicin

The results indicate that modifications in the benzimidazole structure can lead to enhanced cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzimidazole core with several derivatives, but its substitution pattern distinguishes it from others:

Key Structural Differences :

Substituent on the Benzimidazole Nitrogen :

  • The 1-methyl group on the benzimidazole nitrogen is a common feature in analogs (e.g., compounds in and ). This substitution enhances metabolic stability by reducing oxidative degradation .
  • In contrast, derivatives like N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine () feature bulkier substituents (e.g., thiadiazole rings), which may affect membrane permeability .

Comparatively, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () incorporates a nitro group and a benzothiazole ring, introducing strong electron-withdrawing effects that could influence reactivity and binding .

Heterocyclic Attachments: The tetrazole ring in the target compound differs from triazole or imidazole rings in analogs (e.g., ). Tetrazoles are known to mimic carboxylate groups, enhancing binding to metal ions or polar protein pockets .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Compound Name/Evidence Source Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (µg/mL) LogP* (Predicted)
Target Compound C₁₁H₁₅N₅O₂ 249.27 2,3-Dimethoxybenzyl, tetrazole 28.9 (pH 7.4) 1.8
Compound 9c C₂₇H₂₀BrN₇O₂ 562.40 Bromophenyl thiazole, triazole Not reported 4.2
Antihypertensive Derivative C₂₄H₂₂N₈O 438.49 Biphenyl tetrazole, benzimidazole Not reported 3.5
Fluoro-Trifluoromethyl Analog C₂₃H₁₆F₄N₆O 468.41 Fluoro, trifluoromethyl, imidazole Not reported 4.0

*LogP values estimated using fragment-based methods.

Key Observations :
  • The target compound’s lower molecular weight (249.27 vs. 438–562 g/mol ) and moderate LogP (1.8 ) suggest favorable pharmacokinetics, including oral bioavailability and blood-brain barrier penetration.
  • Bulky analogs (e.g., Compound 9c ) with bromophenyl and thiazole groups exhibit higher LogP, likely reducing solubility but enhancing lipophilicity for membrane-bound targets .

Biological Activity

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol

The compound features a benzimidazole core, which is known for its diverse pharmacological effects. Benzimidazole derivatives have been extensively studied for their therapeutic potential across various medical applications.

Antibacterial Activity

Research indicates that compounds with a benzimidazole structure exhibit significant antibacterial properties. The compound this compound has been tested against several bacterial strains.

Table 1: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.025 mg/mL
This compoundEscherichia coli0.025 mg/mL

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Antifungal Activity

The antifungal activity of this compound is also noteworthy. Studies have shown that it demonstrates potent activity against various fungal strains.

Table 2: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.050 mg/mL
This compoundAspergillus fumigatus0.050 mg/mL

The MIC values indicate that the compound is effective against common fungal pathogens .

Antiviral Activity

The antiviral properties of benzimidazole derivatives have been explored in various studies. While specific data on the antiviral efficacy of this compound is limited, related compounds have shown activity against RNA viruses by inhibiting viral RNA synthesis . Future studies are needed to assess the direct antiviral effects of this specific compound.

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain derivatives have been shown to block Lck activity, which is crucial in T-cell activation and inflammation . The potential of this compound in this regard warrants further investigation.

Case Studies

A notable study examined a series of benzimidazole derivatives for their biological activities. The findings revealed that modifications to the benzimidazole structure significantly impacted antibacterial and antifungal potency. Specifically, compounds with electron-donating groups exhibited enhanced activity against S. aureus and E. coli, suggesting that structural optimization could lead to more effective therapeutics .

Q & A

Basic: What are the established synthetic routes for (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid or DMF) .
  • Step 2: Alkylation or benzylation at the N1 position of the benzimidazole using reagents like methyl iodide or benzyl halides in polar aprotic solvents (e.g., DMSO) .
  • Step 3: Introduction of the 2,3-dimethoxybenzyl group via nucleophilic substitution or reductive amination. Catalysts such as palladium on carbon may optimize yields .
    Key Validation: Characterization by 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS for purity assessment .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., triazoles or isoxazoles) be investigated?

Unexpected byproducts often arise from competing cyclization or oxidation pathways:

  • Methodology:
    • Use 13C^{13}C-labeling or deuterated solvents to track reaction intermediates via NMR .
    • Perform density functional theory (DFT) calculations to model transition states and identify energetically favorable pathways .
    • Analyze kinetic data under varied temperatures and catalysts to isolate competing mechanisms (e.g., triazole formation via Huisgen cycloaddition) .
      Example: In , hydroxylamine-mediated cyclization led to triazole-5-amines, highlighting the role of nucleophilic attack and ring strain in byproduct formation.

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy: Identify functional groups (e.g., NH stretch ~3400 cm1^{-1}, C-O of methoxy groups ~1250 cm1^{-1}) .
  • 1H^1H-NMR: Confirm substitution patterns (e.g., singlet for N-methyl at δ 3.2–3.5 ppm; methoxy protons as singlets at δ 3.8–4.0 ppm) .
  • Elemental Analysis: Verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers design experiments to evaluate its potential as an enzyme inhibitor?

  • Target Selection: Prioritize enzymes with structural homology to known benzimidazole targets (e.g., kinases, cytochrome P450) .
  • Assay Design:
    • Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC50_{50} determination .
    • Perform competitive binding studies using surface plasmon resonance (SPR) to measure binding kinetics .
  • Control Strategies: Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via proteome-wide profiling .

Advanced: How can computational methods predict the compound’s bioactivity and binding modes?

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., ATP-binding pockets). highlights docking poses with triazole derivatives .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling: Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC50_{50} values to refine predictive models .

Basic: How should researchers address contradictory biological activity data across studies?

  • Troubleshooting Steps:
    • Verify compound purity via HPLC (>95%) and confirm stability under assay conditions .
    • Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out matrix effects .
    • Perform meta-analysis of literature data to identify confounding variables (e.g., solvent DMSO concentration) .

Advanced: What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst Screening: Test Pd/C, Cu(I), or organocatalysts for C-N coupling steps .
  • Solvent Optimization: Compare DMF (high polarity) vs. ethanol (green solvent) for solubility and byproduct suppression .
  • DoE Approach: Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Storage: Protect from light and moisture in amber vials at –20°C under inert gas (N2_2) .
  • Stability Monitoring: Perform periodic NMR and LC-MS checks to detect degradation (e.g., methoxy group hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.